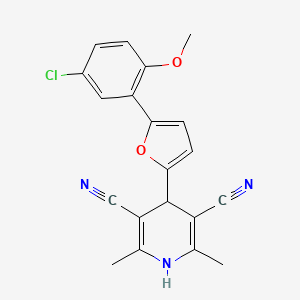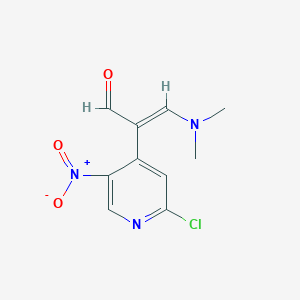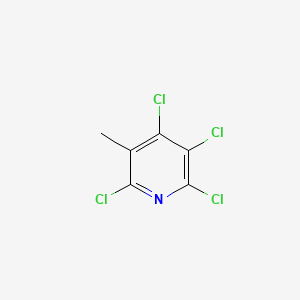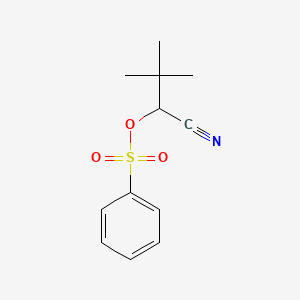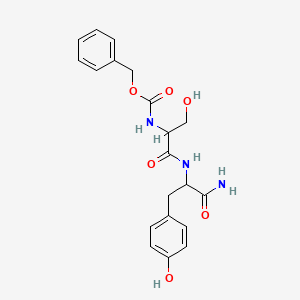![molecular formula C11H8F7NO B15074562 N-[4-(Heptafluoropropyl)phenyl]acetamide CAS No. 199530-73-9](/img/structure/B15074562.png)
N-[4-(Heptafluoropropyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Heptafluoropropyl)phenyl]acetamide is a chemical compound with the molecular formula C11H8F7NO . This compound is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound imparts distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of N-[4-(Heptafluoropropyl)phenyl]acetamide typically involves the reaction of 4-(Heptafluoropropyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification technologies, such as chromatography and distillation, is also common in industrial settings to achieve high-purity products.
Análisis De Reacciones Químicas
N-[4-(Heptafluoropropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
N-[4-(Heptafluoropropyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-[4-(Heptafluoropropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group imparts unique electronic and steric properties, which can influence the compound’s binding affinity to biological receptors or enzymes. The acetamide group may also play a role in modulating the compound’s activity by interacting with hydrogen-bonding sites on target molecules .
Comparación Con Compuestos Similares
N-[4-(Heptafluoropropyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and a bromophenyl group, which impart different biological activities and chemical reactivity compared to this compound.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: This compound contains a sulfamoyl group, which can influence its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its heptafluoropropyl group, which provides distinct physicochemical properties, such as increased lipophilicity and chemical stability, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
199530-73-9 |
|---|---|
Fórmula molecular |
C11H8F7NO |
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
N-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F7NO/c1-6(20)19-8-4-2-7(3-5-8)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20) |
Clave InChI |
DGTLBPOBSFXXAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


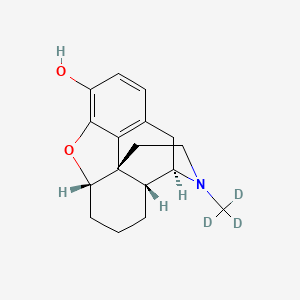
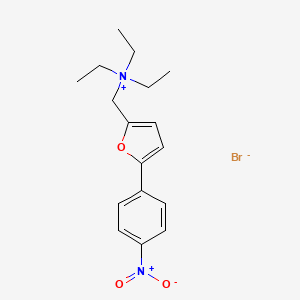
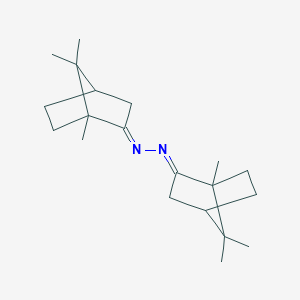
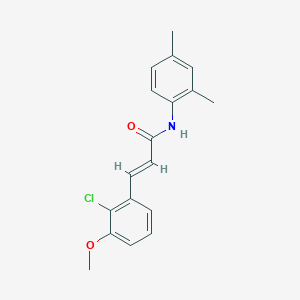
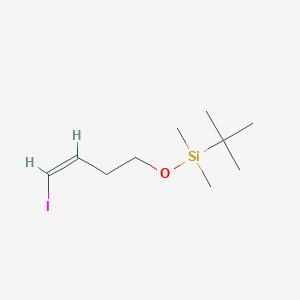
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
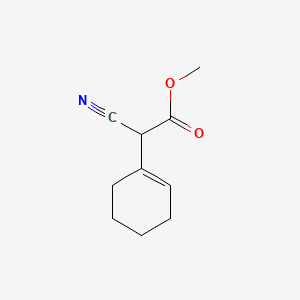

![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
